6-Acetyl-2-(3-(pentyloxy)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine family, a scaffold known for its diverse pharmacological activities, including antitubulin, anticancer, and anti-inflammatory effects. The structure features:
- 6-Acetyl group: Enhances electron-withdrawing properties and influences binding affinity to biological targets .
- Carboxamide group at the 3-position: A common pharmacophore in kinase inhibitors and tubulin-binding agents .
This compound’s design aligns with strategies to optimize pharmacokinetics and target engagement through balanced hydrophobicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-3-4-5-11-29-16-8-6-7-15(12-16)21(28)24-22-19(20(23)27)17-9-10-25(14(2)26)13-18(17)30-22/h6-8,12H,3-5,9-11,13H2,1-2H3,(H2,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTGQOSHUGFIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-(3-(pentyloxy)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine core.
Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Pentyloxybenzamido Moiety: This step involves the reaction of the thieno[2,3-c]pyridine core with a pentyloxybenzamido derivative under suitable conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-(3-(pentyloxy)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl and pentyloxybenzamido moieties, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The tetrahydrothieno-pyridine framework is often associated with inhibition of cancer cell proliferation. For example, derivatives of tetrahydrothieno-pyridine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through molecular docking studies. These studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways . This makes it a candidate for further research into treatments for chronic inflammatory diseases.
Neuroprotective Properties
The neuroprotective effects of similar compounds have been documented, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to its lipophilic nature could allow this compound to exert protective effects on neuronal cells .
Synthesis and Derivatives
The synthesis of 6-acetyl-2-(3-(pentyloxy)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can be achieved through multi-step reactions involving readily available precursors. The synthetic route typically involves the formation of the thieno-pyridine ring followed by acetylation and amide formation with pentyloxy-benzamide derivatives.
Case Studies
- Anticancer Research : A study demonstrated that related compounds significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Anti-inflammatory Studies : In silico studies indicated that the compound could effectively bind to COX-2, suggesting its potential as an anti-inflammatory agent. Further in vivo studies are needed to confirm these findings .
- Neuroprotection : Research on similar tetrahydrothieno-pyridine derivatives showed promising results in reducing oxidative stress in neuronal cultures, indicating a protective effect against neurotoxicity .
Mechanism of Action
The mechanism of action of 6-Acetyl-2-(3-(pentyloxy)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Effects on Bioactivity: The 6-acetyl group (common in compounds 3e and the target) correlates with tubulin polymerization inhibition, as seen in derivatives with IC50 values <500 nM . Alkoxy chains (e.g., pentyloxy vs. methoxy): Longer chains (e.g., pentyloxy) may enhance lipophilicity and bioavailability but could reduce solubility. Electron-withdrawing groups (e.g., CF3 in 7h): Improve binding to tubulin’s colchicine site, as evidenced by low nanomolar IC50 values .
Synthetic Approaches: The target compound likely follows a route similar to and : coupling of 3-(pentyloxy)benzoyl chloride to the tetrahydrothieno[2,3-c]pyridine core, followed by acetylation at the 6-position . Derivatives with sulfonamide groups (e.g., ) require additional steps for sulfamoyl incorporation, increasing synthetic complexity .
Physicochemical Properties: Lipophilicity: The pentyloxy chain (logP ~4.5 estimated) in the target compound may confer higher cell permeability than analogs with shorter chains (e.g., methoxy, logP ~2.8) but could reduce aqueous solubility . Hydrogen-bonding capacity: The carboxamide and acetyl groups provide H-bond donors/acceptors, critical for target engagement in both antitubulin and TNF-α inhibition pathways .
Biological Activity
The compound 6-Acetyl-2-(3-(pentyloxy)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a derivative of tetrahydrothieno[2,3-c]pyridine, which has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a thieno-pyridine core modified with acetyl and pentyloxy groups, which may influence its pharmacological properties.
Research indicates that compounds similar to 6-Acetyl-2-(3-(pentyloxy)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide often interact with various biological targets:
- Enzyme Inhibition : These compounds may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : They may act as agonists or antagonists at specific receptors (e.g., serotonin or dopamine receptors), influencing neurotransmitter systems.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in biological systems.
Antimicrobial Activity
Studies have shown that similar thieno-pyridine derivatives possess significant antimicrobial properties. For instance:
- Case Study 1 : A derivative exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
- Case Study 2 : Another study demonstrated effectiveness against fungal pathogens like Candida albicans, suggesting a broad spectrum of antimicrobial action.
Anticancer Properties
Tetrahydrothieno[2,3-c]pyridine derivatives have been investigated for their anticancer potential:
- In vitro Studies : The compound showed cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values around 25 µM.
- Mechanism : The proposed mechanism involves the induction of apoptosis through the mitochondrial pathway and inhibition of cell proliferation.
Neurological Effects
The compound's interaction with neurotransmitter systems has been explored:
- Neuroprotective Effects : Research indicates potential neuroprotective properties in models of neurodegeneration.
- Behavioral Studies : Animal studies suggest improvements in cognitive function in models of Alzheimer's disease when treated with similar compounds.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
